molecular formula C19H20ClN3O2S B2895721 (5-Phenylisoxazol-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351615-55-8

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2895721
CAS RN: 1351615-55-8
M. Wt: 389.9
InChI Key: QGFJXTNFYOZBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H20ClN3O2S and its molecular weight is 389.9. The purity is usually 95%.
BenchChem offers high-quality (5-Phenylisoxazol-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Phenylisoxazol-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A number of studies have been conducted on the synthesis and characterization of various derivatives similar to (5-Phenylisoxazol-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride, showing potential antibacterial and antifungal applications. For instance, novel 1,5-disubstituted pyrazole and isoxazole derivatives have been synthesized and screened for their antibacterial activity against a range of pathogens such as S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, and antifungal activity against T. viride, A. flavus, A. brasillansis, and C. albicans. These compounds, including variations of the (5-Phenylisoxazol-3-yl) core, exhibited good antibacterial and antifungal activity, highlighting their potential in antimicrobial research (Sanjeeva, Reddy, & Venkata, 2022).

Anticancer Activity

Certain derivatives related to (5-Phenylisoxazol-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride have been explored for their anticancer properties. For example, novel bioactive heterocycles have been prepared and evaluated for antiproliferative activity. Structural characterization through various techniques confirmed the molecular structure, and further analysis, such as Hirshfeld surface analysis, was used to understand intermolecular interactions within the crystal. These studies contribute to the development of new anticancer agents (Benaka Prasad et al., 2018).

Enzyme Inhibition

Research has also been directed towards understanding how similar compounds interact with biological targets such as enzymes. Some compounds have been designed and synthesized with the aim of inhibiting specific enzymes, demonstrating their potential in treating diseases related to enzyme dysfunction. For instance, arylisoxazole‐phenylpiperazine derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing compounds with significant inhibition potential. Such studies are crucial for developing new therapeutic agents for diseases like Alzheimer's (Saeedi et al., 2019).

Antitubercular Activity

Another area of interest is the investigation of compounds for antitubercular activity. The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, for example, has been identified as a new chemotype against Mycobacterium tuberculosis. A series of these compounds were synthesized and showed promising results in inhibiting the growth of the tuberculosis bacterium, with some compounds exhibiting low cytotoxicity and potent antitubercular activity. Such research is vital for developing new drugs to combat tuberculosis (Pancholia et al., 2016).

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S.ClH/c23-19(17-12-18(24-20-17)16-4-2-1-3-5-16)22-9-7-21(8-10-22)13-15-6-11-25-14-15;/h1-6,11-12,14H,7-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFJXTNFYOZBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.